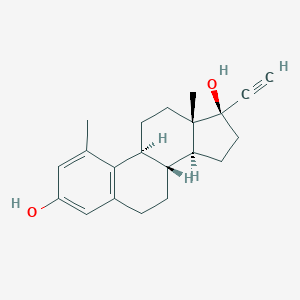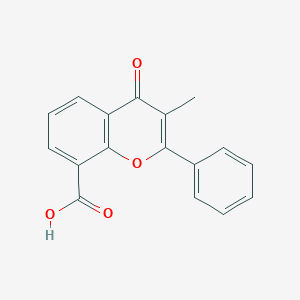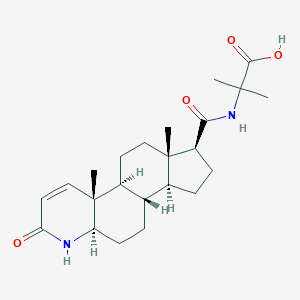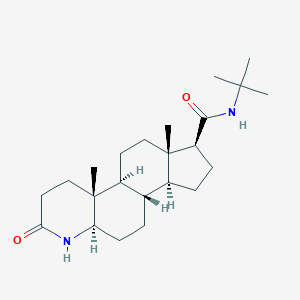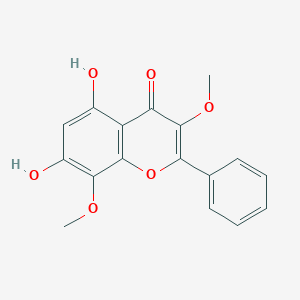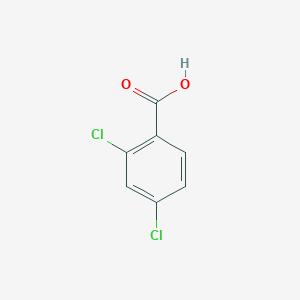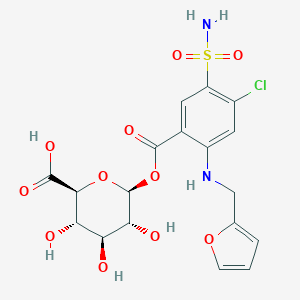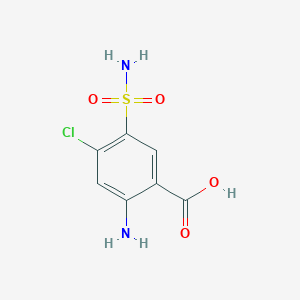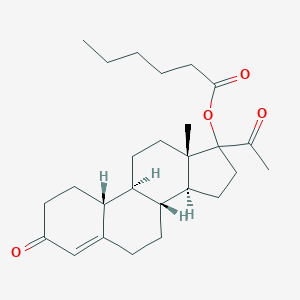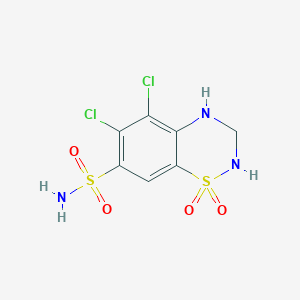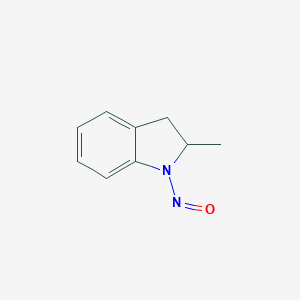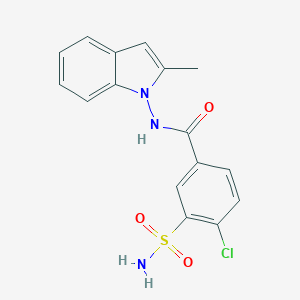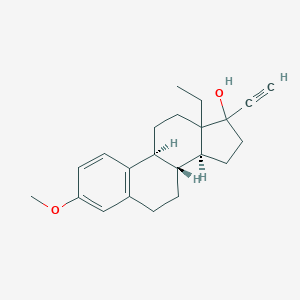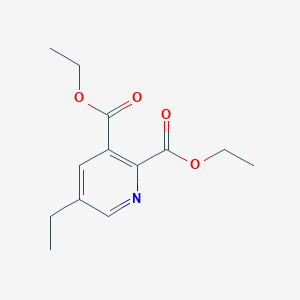
Diethyl 5-ethylpyridine-2,3-dicarboxylate
Vue d'ensemble
Description
Synthesis Analysis
DEPDC is a crucial organic intermediate in various fields, including dyes, medicines, and pesticides. A notable process involves the Claisen condensation of diethyl oxalate and ethyl chloroacetate, catalyzed by sodium ethoxide, to synthesize 2-chloro-3-oxo-succinic acid diethyl ester, which is then cyclized to produce diethyl 5-ethyl-2,3-pyridinedicarboxylate in the presence of ammonium sulfamate.Molecular Structure Analysis
The molecular formula of DEPDC is C13H17NO4 . The structure of DEPDC was confirmed by LC and 'H NMR .Chemical Reactions Analysis
DEPDC is used as a reagent for the preparation of midazolinylpyridinecarboxylic acid from pyridinedicarboxylate and aminobutyramide . Research on DEPDC includes investigations into its chemical structure and properties.Physical And Chemical Properties Analysis
DEPDC has a molecular weight of 251.28 g/mol . More detailed physical and chemical properties are not available in the retrieved resources.Applications De Recherche Scientifique
Use in the Synthesis of Imazethapyr
- Scientific Field : Agrochemical Chemistry
- Application Summary : Diethyl 5-ethylpyridine-2,3-dicarboxylate is used as an intermediate in the synthesis of the herbicide imazethapyr .
- Methods of Application : The intermediate was synthesized via direct esterification and indirect esterification .
Use in Medicinal Chemistry
- Scientific Field : Medicinal Chemistry
- Application Summary : Diethyl 5-ethylpyridine-2,3-dicarboxylate has found uses in medicinal chemistry as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines for the treatment of proliferative disorders and as potential Janus kinase inhibitors .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Use in Coordination Titration
- Scientific Field : Analytical Chemistry
- Application Summary : In chemical analysis, it is often used in coordination titration. It can form stable complexes with metal ions, which can be used to determine the content of metal ions .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Use in Water Treatment
- Scientific Field : Environmental Chemistry
- Application Summary : In water treatment, Diethyl 5-ethylpyridine-2,3-dicarboxylate can remove metal impurities in the water, preventing scale and corrosion of water pipes .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Use in the Preparation of Midazolinylpyridinecarboxylic Acid
- Scientific Field : Organic Chemistry
- Application Summary : Diethyl 5-ethylpyridine-2,3-dicarboxylate is used as a reagent for the preparation of midazolinylpyridinecarboxylic acid from pyridinedicarboxylate and aminobutyramide .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Use in the Preparation of Imidazolinylpyridinecarboxylic Acid
- Scientific Field : Organic Chemistry
- Application Summary : Diethyl 5-ethylpyridine-2,3-dicarboxylate is used as a reagent for the preparation of imidazolinylpyridinecarboxylic acid from pyridinedicarboxylate and aminobutyramide .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Use in the Synthesis of Tricyclic Aziridines
- Scientific Field : Medicinal Chemistry
- Application Summary : Diethyl 5-ethylpyridine-2,3-dicarboxylate has found uses in medicinal chemistry as a precursor in the photochemical synthesis of tricyclic aziridines .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
diethyl 5-ethylpyridine-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-4-9-7-10(12(15)17-5-2)11(14-8-9)13(16)18-6-3/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPXTWXXNZJEHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=C1)C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446158 | |
| Record name | Diethyl 5-ethylpyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-ethylpyridine-2,3-dicarboxylate | |
CAS RN |
105151-39-1 | |
| Record name | Diethyl 5-ethylpyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

